Several methods have been explored for the synthesis of (S)-Lansoprazole, with asymmetric oxidation emerging as a prominent approach. One study describes a two-step synthesis starting with the intermediate 2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimi-dazole. This intermediate is synthesized through nucleophilic substitution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine hydrochloride with 2-mercaptobenzimidazole, followed by alkalization. [] Subsequently, (S)-Lansoprazole is obtained through asymmetric oxidation of the intermediate. [] This method demonstrates high raw material utilization and a simplified process suitable for potential industrial production. [] Another study employed iron catalysis for kilogram-scale asymmetric synthesis of (S)-Lansoprazole achieving a yield of 87% and 99.4% ee. [] This method utilizes hydrogen peroxide as the oxidant and employs an iron salt/chiral Schiff base catalyst system combined with a carboxylate salt. [] The carboxylate additive plays a crucial role in coordinating with the active iron species and facilitating substrate binding via hydrogen bonding with the imidazole NH. []
Being an enantiomer, (S)-Lansoprazole undergoes similar chemical reactions as Lansoprazole, but with potentially different reaction rates and stereochemical outcomes. One key reaction is sulfoxidation, which is crucial for its metabolism and pharmacological activity. Studies reveal that the sulfoxidation of (S)-Lansoprazole is primarily mediated by CYP3A4, a cytochrome P450 enzyme. [, ] Interestingly, research indicates that (S)-Lansoprazole exhibits higher intrinsic clearance for both hydroxy and sulfone metabolite formation compared to its (R)-enantiomer, suggesting potentially faster metabolism. []
Recent studies have unveiled the stereoselective inhibitory potential of (S)-Lansoprazole against hOAT3, a human organic anion transporter found in the kidneys. [] This discovery suggests a potential role for (S)-Lansoprazole in investigating renal drug transport mechanisms and potential drug interactions at the renal level.
The inherent chirality of (S)-Lansoprazole makes it valuable in chiral recognition studies. Research utilizing mass spectrometry has demonstrated the potential of (S)-Lansoprazole in recognizing and differentiating chiral drugs like Tadalafil and other PPIs. [] This application highlights its utility in developing analytical techniques for chiral compound analysis.
(S)-Lansoprazole has been extensively used as a probe to investigate the activity of the CYP2C19 enzyme, which exhibits significant genetic polymorphism. Studies demonstrate that the metabolism of (S)-Lansoprazole is more significantly influenced by CYP2C19 compared to its (R)-enantiomer. [, , , , , ] This difference in metabolism allows researchers to utilize (S)-Lansoprazole for phenotyping CYP2C19 activity and studying the impact of genetic variations on drug metabolism.
Research on the co-administration of (S)-Lansoprazole with drugs like clarithromycin and fluvoxamine provides valuable insights into potential drug interactions. Studies show that clarithromycin, a CYP3A4 inhibitor, significantly impacts the pharmacokinetics of (S)-Lansoprazole, primarily in individuals with different CYP2C19 genotypes. [, ] Similarly, fluvoxamine, a CYP2C19 inhibitor, also affects the disposition of (S)-Lansoprazole. [] These findings highlight the importance of considering CYP2C19 genotype and potential drug interactions when studying (S)-Lansoprazole.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6